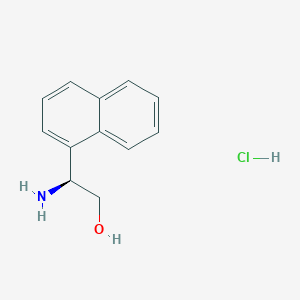

(S)-2-AMino-2-(naphthalen-1-yl)ethanol

Description

(S)-2-Amino-2-(naphthalen-1-yl)ethanol (CAS: 86217-42-7) is a chiral amino alcohol featuring a naphthalene moiety substituted at the 1-position. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.24 g/mol . The compound is characterized by a secondary alcohol and a primary amine group, making it a versatile building block in asymmetric synthesis and pharmaceutical intermediates. It is typically stored at 2–8°C under an inert atmosphere to prevent degradation . The hydrochloride salt of this compound (CAS: 2829292-53-5) is also commercially available, enhancing its stability for industrial applications .

Properties

IUPAC Name |

(2S)-2-amino-2-naphthalen-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJHQOMBLOZMEG-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(naphthalen-1-yl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-2-(naphthalen-1-yl)acetone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method involves the catalytic hydrogenation of the corresponding imine, formed by the reaction of naphthaldehyde with an amine .

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-2-(naphthalen-1-yl)ethanol may involve the use of large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(naphthalen-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Corresponding ketones or aldehydes.

Reduction: Corresponding alcohols or amines.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(S)-2-Amino-2-(naphthalen-1-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(naphthalen-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to changes in cellular signaling pathways, affecting various biological processes such as metabolism, cell growth, and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares key parameters of (S)-2-Amino-2-(naphthalen-1-yl)ethanol with related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Naphthalene Substitution | Key Features |

|---|---|---|---|---|---|

| (S)-2-Amino-2-(naphthalen-1-yl)ethanol | 86217-42-7 | C₁₂H₁₃NO | 187.24 | 1-position | Chiral center (S-configuration) |

| (S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride | 2829292-71-7 | C₁₂H₁₄ClNO | 223.70 | 2-position | Salt form, improved solubility |

| 2-Amino-2-(naphthalen-2-yl)ethanol | 153875-87-7 | C₁₂H₁₃NO | 187.24 | 2-position | Non-chiral or racemic mixture |

| 2-[(1-Nitronaphthalen-2-yl)amino]ethanol | 62225-50-7 | C₁₂H₁₂N₂O₃ | 232.24 | 2-position (nitro group) | Nitro functionalization |

| 2-(Naphthalen-1-yloxy)ethanol | 711-82-0 | C₁₂H₁₂O₂ | 188.23 | 1-position (ether) | Ether linkage, no amine group |

Key Observations:

Substitution Position : The position of the naphthalene substituent (1- vs. 2-) significantly impacts steric and electronic properties. For example, the 1-substituted derivative exhibits greater steric hindrance, influencing its reactivity in chiral resolutions .

Functional Groups : The presence of a nitro group (e.g., 62225-50-7) or ether linkage (e.g., 711-82-0) alters solubility and reactivity. The hydrochloride salt forms (e.g., 2829292-71-7) enhance stability and aqueous solubility compared to free bases .

Chirality: The S-configuration in (S)-2-Amino-2-(naphthalen-1-yl)ethanol is critical for enantioselective synthesis, whereas racemic or non-chiral analogues (e.g., 153875-87-7) are less selective in catalytic applications .

Research Findings and Challenges

- Stereochemical Purity : The S-enantiomer (86217-42-7) shows higher enantiomeric excess (ee) in asymmetric hydrogenation compared to racemic mixtures, as validated by X-ray crystallography using SHELX programs .

- Comparative Reactivity : 2-substituted analogues (e.g., 153875-87-7) exhibit faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance .

Biological Activity

(S)-2-Amino-2-(naphthalen-1-yl)ethanol is a compound that has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article synthesizes the latest research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

(S)-2-Amino-2-(naphthalen-1-yl)ethanol is characterized by its naphthalene ring structure, which is known to enhance its interaction with biological targets. The compound's structure facilitates various interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological efficacy.

1. Antibacterial Activity

Research indicates that (S)-2-Amino-2-(naphthalen-1-yl)ethanol exhibits significant antibacterial properties against a range of pathogens. A study conducted on several derivatives of naphthalene compounds showed varying Minimum Inhibitory Concentrations (MIC) against different bacterial strains. The following table summarizes the antibacterial activity of selected derivatives:

| Compound | E. coli (MIC μg/mL) | S. aureus (MIC μg/mL) | P. aeruginosa (MIC μg/mL) |

|---|---|---|---|

| 2a | >100 | >100 | 62.5 |

| 2b | >100 | 31.3 | 62.5 |

| 2j | 62.5 | 31.3 | >100 |

The compound demonstrated notable activity against Staphylococcus aureus and Pseudomonas aeruginosa , with MIC values indicating effective inhibition at lower concentrations .

2. Antifungal Activity

The compound also shows promising antifungal activity, particularly against various Candida species. The following table outlines the antifungal activity measured by MIC:

| Compound | C. albicans (MIC μg/mL) | C. krusei (MIC μg/mL) |

|---|---|---|

| 2b | 15.6 | 15.6 |

| 2j | 15.6 | >100 |

These results highlight the potential of (S)-2-Amino-2-(naphthalen-1-yl)ethanol as a therapeutic agent in treating fungal infections .

3. Anticancer Activity

The anticancer potential of (S)-2-Amino-2-(naphthalen-1-yl)ethanol has been evaluated through various assays, including flow cytometry to assess apoptotic activity in cancer cell lines such as A549 and HepG2. The compound exhibited an IC50 value of approximately 61.9 µM against A549 cells, indicating a moderate level of cytotoxicity .

The biological activity of (S)-2-Amino-2-(naphthalen-1-yl)ethanol can be attributed to its ability to interact with specific enzymes and receptors in cells:

- VEGFR-2 Inhibition : Molecular docking studies revealed that the compound binds effectively to the VEGFR-2 enzyme, a key player in angiogenesis, with an IC50 value of 0.098 ± 0.005 μM . This interaction is facilitated by hydrogen bonds and π-stacking interactions with amino acids in the active site.

- Caspase Activation : The compound's apoptotic effects are mediated through caspase activation pathways, which are crucial for programmed cell death in cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of various naphthalene derivatives, including (S)-2-Amino-2-(naphthalen-1-yl)ethanol, where researchers observed enhanced biological activities correlated with structural modifications on the naphthalene ring . This study underscores the importance of structure-activity relationships in designing more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.